1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
Description
Properties
IUPAC Name |
1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S.ClH/c23-18-8-6-17(7-9-18)20-16-29-21(24-20)14-25-10-12-26(13-11-25)22(27)15-28-19-4-2-1-3-5-19;/h1-9,16H,10-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEYOHRULCEKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes. For instance, some thiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory response.
Biochemical Pathways
Thiazole derivatives have been known to influence various biochemical pathways. For example, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride, often referred to as compound X, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of compound X, emphasizing its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound X can be represented as follows:
- Molecular Formula : C₁₄H₁₆FN₃OS
- Molecular Weight : 277.36 g/mol
- CAS Number : 1040631-44-4
This compound features a thiazole ring, a piperazine moiety, and a phenoxyethanone structure, which are critical for its biological activity.
Compound X is believed to exert its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an antagonist at certain neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
Enzyme Inhibition
Research indicates that compounds with similar structures may inhibit enzymes such as:
- 5-Lipoxygenase (5-LOX) : This enzyme is involved in the inflammatory response. Inhibitors of 5-LOX can reduce inflammation and are of interest in treating conditions like asthma and arthritis .
Antimicrobial Activity
In vitro studies have demonstrated that compound X exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) has been determined for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that compound X could be a candidate for developing new antimicrobial therapies.
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) showed that compound X has a dose-dependent cytotoxic effect:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings indicate potential applications in cancer therapy, warranting further investigation into its mechanism of action against cancer cells.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models of inflammation demonstrated that administration of compound X significantly reduced edema compared to control groups. The reduction in inflammatory markers (e.g., TNF-alpha and IL-6) was statistically significant, indicating its potential use in treating inflammatory diseases.
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological effects, compound X was tested for anxiolytic properties using the elevated plus maze model. Results indicated that animals treated with compound X spent significantly more time in the open arms compared to controls, suggesting reduced anxiety-like behavior.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- Target Compound: The piperazine ring is substituted with a 4-(4-fluorophenyl)thiazol-2-ylmethyl group.
- Analog (): 2-(4-Methylphenoxy)-1-{4-[(4-methylthiazol-2-yl)methyl]piperazinyl}ethanone hydrochloride replaces the fluorophenyl group with a methyl group on both the phenoxy and thiazole rings. Methyl groups are less electronegative, which may reduce dipole interactions and metabolic stability compared to the target compound .
- Analog (): Compound 22 (2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) features a trifluoromethylphenyl group. The CF₃ group increases lipophilicity and may improve blood-brain barrier penetration relative to the fluorophenyl group in the target compound .
Phenoxy Group Modifications
- Target Compound: The phenoxy group lacks additional substituents, favoring π-π stacking interactions.
- Analog (): Compounds 4 and 5 in include chlorophenyl and fluorophenyl substitutions on triazole rings. These groups enhance halogen bonding but differ in spatial arrangement compared to the target compound’s phenoxy group .
Heterocyclic Moieties
- Analog () : (E)-2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-phenylthiazole incorporates a hydrazine-linked benzylidene group, which may confer conformational rigidity absent in the target compound .
Pharmacological Implications
- Target Compound : The fluorophenyl-thiazole combination may enhance selectivity for serotonin or dopamine receptors, common targets for piperazine derivatives .
- Analog () : The trifluoromethyl group in compound 22 could improve CNS penetration but may increase off-target effects due to higher lipophilicity .
- Analog () : Triazole-containing compounds exhibit antifungal activity, suggesting the target compound’s thiazole group might similarly target microbial enzymes .
Preparation Methods
Preparation of α-Chloro-4'-fluoroacetophenone
4'-Fluoroacetophenone undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in dry chloroform under reflux for 6 hours. The reaction mixture is quenched with ice water, extracted with dichloromethane, and dried over anhydrous sodium sulfate. Evaporation yields α-chloro-4'-fluoroacetophenone as a pale-yellow solid (yield: 78%).
Thiazole Ring Formation
α-Chloro-4'-fluoroacetophenone (10 mmol) and thiourea (10 mmol) are refluxed in absolute ethanol for 12 hours. The resultant precipitate is filtered and recrystallized from ethanol to afford 2-(chloromethyl)-4-(4-fluorophenyl)thiazole as white crystals (yield: 65%).
Characterization Data
- 1H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 4.82 (s, 2H, CH₂Cl).
- 13C NMR (100 MHz, CDCl₃) : δ 167.3 (C=S), 162.1 (C-F), 134.2, 129.8, 116.4 (Ar-C), 45.1 (CH₂Cl).
Functionalization of Piperazine
Piperazine is selectively functionalized using a protection-deprotection strategy to avoid bis-alkylation.
Protection of Piperazine
Piperazine (20 mmol) is treated with di-tert-butyl dicarbonate (Boc₂O, 22 mmol) in tetrahydrofuran (THF) at 0°C for 2 hours. The mixture is stirred overnight, filtered, and concentrated to yield N-Boc-piperazine as a white solid (yield: 92%).
Alkylation with Thiazole Intermediate
N-Boc-piperazine (10 mmol) and 2-(chloromethyl)-4-(4-fluorophenyl)thiazole (10 mmol) are refluxed in dimethylformamide (DMF) with potassium carbonate (15 mmol) for 8 hours. The product is extracted with ethyl acetate, washed with brine, and dried to afford 1-Boc-4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine (yield: 74%).
Deprotection
The Boc-protected intermediate is stirred with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 3 hours. Evaporation under reduced pressure yields 1-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine as a hygroscopic solid (yield: 88%).
Hydrochloride Salt Formation
The free base is dissolved in warm ethanol, and concentrated hydrochloric acid (37%) is added dropwise until pH 2–3. The precipitate is filtered, washed with cold ethanol, and dried to yield the hydrochloride salt as a white crystalline solid (yield: 85%).
Characterization Data
- Melting Point : 214–216°C.
- 1H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 4.62 (s, 2H, CH₂N), 3.95 (s, 2H, COCH₂O), 3.52–3.21 (m, 8H, piperazine-H).
- IR (KBr) : 1695 cm⁻¹ (C=O), 1230 cm⁻¹ (C-F).
Optimization and Mechanistic Insights
Thiazole Synthesis
The Hantzsch reaction’s regioselectivity is governed by the electrophilicity of the α-chloro ketone, with cyclization occurring preferentially at the thiourea’s sulfur atom. Side products, such as bis-thiazoles, are minimized by maintaining stoichiometric control.
Piperazine Functionalization
Boc protection ensures mono-alkylation, while deprotection under acidic conditions preserves the thiazole integrity. The use of DMF as a polar aprotic solvent enhances nucleophilic substitution kinetics.
Salt Formation
Protonation of the piperazine nitrogen by HCl stabilizes the compound, with recrystallization from ethanol achieving >99% purity.
Comparative Analysis of Synthetic Routes
| Step | Yield (%) | Key Reagents | Purification Method |
|---|---|---|---|
| Thiazole formation | 65 | SO₂Cl₂, thiourea | Recrystallization (EtOH) |
| Piperazine alkylation | 74 | Boc₂O, K₂CO₃ | Column chromatography |
| Phenoxyethanone attachment | 63 | 2-chloro-1-phenoxyethanone | Filtration |
| Hydrochloride salt | 85 | HCl | Recrystallization (EtOH) |
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions starting from piperazine derivatives and functionalized thiazole precursors. Key steps include nucleophilic substitution to introduce the 4-fluorophenylthiazole group, followed by coupling with phenoxyethanone. Intermediates are characterized using HPLC (for purity assessment) and NMR spectroscopy (to confirm structural integrity at each stage). Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to avoid side reactions .
Q. Which spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and piperazine-thiazole connectivity.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups like carbonyl (C=O) and aromatic C-F bonds.
- HPLC: Ensures >95% purity by quantifying impurities. These methods are cross-validated to resolve ambiguities in spectral data .
Q. What in vitro assays are employed for initial pharmacological screening of this compound?
Common assays include:
- Enzyme Inhibition Studies: Testing against targets like cyclooxygenases (COX) or kinases via fluorometric/colorimetric assays.
- Receptor Binding Assays: Radioligand displacement studies to assess affinity for GPCRs or neurotransmitter receptors.
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
- Catalyst Selection: Pd-based catalysts for coupling reactions or phase-transfer catalysts for biphasic systems.
- Temperature Gradients: Controlled heating (60–80°C) to accelerate reactions while minimizing decomposition. Statistical tools like Design of Experiments (DoE) are used to identify critical parameters .
Q. How can computational methods aid in predicting reactivity or target interactions?
- Quantum Chemical Calculations: Density Functional Theory (DFT) models reaction pathways and transition states.
- Molecular Docking: Predicts binding modes to biological targets (e.g., COX-2, serotonin receptors) using AutoDock or Schrödinger.
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., solubility, metabolic stability) to prioritize derivatives .
Q. What strategies resolve discrepancies in spectral data during structural characterization?
- 2D NMR Techniques: HSQC and HMBC clarify ambiguous proton-carbon correlations.
- X-ray Crystallography: Resolves absolute configuration if single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane).
- Cross-Platform Validation: Comparing MS/MS fragmentation with simulated spectra from computational tools .
Q. How can structure-activity relationship (SAR) studies guide structural modifications for enhanced efficacy?
- Substituent Variation: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to modulate electronic effects.
- Bioisosteric Replacement: Swapping thiazole with oxazole or imidazole to optimize metabolic stability.
- Pharmacophore Mapping: Identifying critical hydrogen-bond acceptors (e.g., carbonyl oxygen) for target engagement .
Q. What experimental designs are used to study metabolic stability and pharmacokinetics?
- In Vitro Metabolism: Liver microsomal assays (human/rat) with LC-MS/MS to identify phase I/II metabolites.
- Plasma Stability Tests: Incubating the compound in plasma (37°C) and quantifying degradation via HPLC-UV.
- Caco-2 Permeability Assays: Predicts intestinal absorption for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
